molecular formula C8H7IN2 B12854003 5-Iodo-6-methyl-1H-benzimidazole

5-Iodo-6-methyl-1H-benzimidazole

Katalognummer: B12854003
Molekulargewicht: 258.06 g/mol
InChI-Schlüssel: SXYDFDIWBYVHOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Iodo-6-methyl-1H-benzimidazole is a heterocyclic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-6-methyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by iodination. One common method involves the reaction of 4-methyl-1,2-phenylenediamine with an aldehyde in the presence of an acid catalyst to form the benzimidazole core. The resulting compound is then subjected to iodination using iodine or an iodine-containing reagent under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Iodo-6-methyl-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

5-Iodo-6-methyl-1H-benzimidazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Iodo-6-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The iodine and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. For example, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Iodo-6-methyl-1H-benzimidazole is unique due to the presence of both iodine and methyl groups, which can enhance its reactivity and biological activity compared to other benzimidazole derivatives. The combination of these substituents can lead to unique interactions with molecular targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C8H7IN2

Molekulargewicht

258.06 g/mol

IUPAC-Name

5-iodo-6-methyl-1H-benzimidazole

InChI

InChI=1S/C8H7IN2/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-4H,1H3,(H,10,11)

InChI-Schlüssel

SXYDFDIWBYVHOJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1I)N=CN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.